molecular formula C17H19NO2 B15147731 4-butyl-N-(4-hydroxyphenyl)benzamide

4-butyl-N-(4-hydroxyphenyl)benzamide

Cat. No.: B15147731
M. Wt: 269.34 g/mol
InChI Key: ARFWGIOCBNJMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group and a hydroxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-butyl-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the butyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both a butyl group and a hydroxyphenyl group, which confer specific chemical and biological properties. The butyl group enhances hydrophobic interactions, while the hydroxy group allows for hydrogen bonding, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-butyl-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-2-3-4-13-5-7-14(8-6-13)17(20)18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3,(H,18,20)

InChI Key

ARFWGIOCBNJMET-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.